The compound (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic molecule with potential applications in medicinal chemistry and organic synthesis. This article will provide a detailed analysis of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
The synthesis of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves a multi-step process that includes the formation of the morpholine ring and subsequent bromination. A common method for preparing this compound is through the aza-Prins reaction, which allows for the introduction of various substituents at the nitrogen atom of the morpholine structure.
In one synthesis route, starting materials such as tert-butyl 2-oxo-5,6-diphenylmorpholine-4-carboxylate are reacted with brominating agents under controlled conditions. The reaction is generally conducted in solvents like tetrahydrofuran or dichloromethane, often using bases such as sodium bis(trimethylsilyl)amide to facilitate the bromination process .
The molecular formula of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is with a molecular weight of approximately 422.31 g/mol. The structure features a morpholine ring substituted at the 3-position with a bromine atom and at the 4-position with a tert-butyl ester group.
The stereochemistry of the compound is crucial for its biological activity, with specific configurations at the chiral centers significantly influencing its interactions with biological targets .
(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with different biological activities .
The mechanism of action of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The bromine substituent may enhance binding affinity due to increased electrophilicity, allowing for better interaction with nucleophilic sites in target proteins.
In medicinal chemistry contexts, compounds similar to this have been shown to exhibit various pharmacological effects including anti-inflammatory and anticancer activities. The morpholine moiety often plays a role in modulating biological activity by influencing solubility and permeability across cellular membranes .
These properties are essential for determining the handling and storage requirements for this compound in laboratory settings .
The applications of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate span several fields:
(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate represents a stereochemically complex morpholine derivative with significant synthetic utility. The systematic name precisely defines its molecular architecture: a morpholine ring with specific stereochemical configurations at C3, C5, and C6 positions (3S,5S,6R), bearing bromine substitution at C3, phenyl groups at C5 and C6, and a tert-butoxycarbonyl (Boc) protecting group at the N4 position. The compound's CAS Registry Number (112741-51-2) provides unambiguous identification [6]. This structural complexity creates a chiral scaffold where the bromine atom at C3 serves as a versatile handle for nucleophilic displacement reactions, enabling diverse downstream derivatization. The tert-butyl ester group enhances solubility in organic solvents and provides protection for the nitrogen functionality during synthetic operations [3] [6].
Table 1: Nomenclature and Identification of Key Morpholine Derivatives
Compound Name | CAS Number | Molecular Formula | Stereochemistry | Key Feature |
---|---|---|---|---|
(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate | 112741-51-2 | C₂₁H₂₂BrNO₄ | (3S,5S,6R) | Bromination at C3 |
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | 112741-49-8 | C₂₁H₂₃NO₄ | (2R,3S) | Non-brominated precursor |
(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic acid tert-butyl ester | 869111-53-5 | C₂₅H₃₀BrNO₅ | (3S,5S,6R) | Extended alkyl-bromine chain |
The compound's bicyclic character arises from conformational constraints where the 2-oxo moiety creates a lactam structure, while the C5 and C6 phenyl substituents introduce steric bulk that influences both reactivity and crystallinity. This structural framework has proven essential for constructing complex natural product skeletons, particularly those requiring defined stereocenters adjacent to heteroatoms [3] [6]. The bromine atom's position at the tertiary carbon (C3) creates a stereoelectronic environment conducive to SN₂-type displacements, making it a strategic intermediate for synthesizing optically active compounds without racemization [3].
The development of this brominated morpholine derivative emerged during the golden age of asymmetric synthesis (1990s-2000s), when pharmaceutical researchers sought efficient methods to construct chiral nitrogen heterocycles. Its synthesis evolved directly from the non-brominated precursor tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 112741-49-8), which was first characterized as an off-white crystalline solid with a melting point of 206°C [4]. Early research focused on exploiting this morpholine core as a chiral template for natural product synthesis, particularly for alkaloids exhibiting biological activity. The brominated derivative represented a strategic advancement by introducing a synthetic handle at C3 that enabled more diverse structural modifications [3] [6].
The compound's significance grew when researchers demonstrated its utility in synthesizing complex pharmaceutical targets. Notably, structurally related morpholine derivatives served as key intermediates for (-)-Jorumycin and (-)-Renieramycin G – antitumor alkaloids isolated from marine organisms [4]. The bromination protocol developed for introducing the C3 substituent represented a pivotal innovation, as it preserved the existing stereocenters while creating a reactive site for further functionalization. This synthetic breakthrough coincided with growing recognition of morpholine pharmacophores in medicinal chemistry, particularly as enzyme inhibitors and receptor modulators [3] [4]. Patent literature from this period reveals increasing incorporation of similar brominated morpholines in routes targeting biologically active molecules, including MASP (mannose-binding lectin-associated serine protease) inhibitors that showed promise for treating complement-mediated disorders [8].
The absolute configuration (3S,5S,6R) fundamentally governs this compound's reactivity and interactions. The defined stereocenters create a three-dimensional architecture where substituents adopt specific orientations that control molecular recognition and chemical behavior. The C3 bromine occupies a pseudoaxial position due to the chair conformation of the morpholine ring, rendering it more accessible to nucleophilic attack than equivalently substituted compounds with equatorial halogen placement. This stereoelectronic environment explains the compound's enhanced reactivity in substitution reactions compared to stereoisomers [3] [6].
The C5 and C6 phenyl groups exhibit a trans-diaxial relationship that creates significant steric crowding, influencing both physical properties and chemical behavior. This arrangement contributes to the compound's high crystallinity and melting point (observed in analogous structures at 206°C) [4]. The spatial orientation of these phenyl rings shields one face of the molecule, leading to diastereoselective reactions when nucleophiles approach the C3 position. Studies on deuterated analogs (e.g., CAS TRC-B684662-250MG) demonstrate how stereochemistry controls isotopic incorporation patterns during synthetic transformations [5].
Table 2: Stereochemical Influence on Physicochemical Properties
Stereochemical Feature | Structural Consequence | Functional Impact |
---|---|---|
C3 Bromine Configuration | Pseudoaxial Orientation | Enhanced Nucleophilic Displacement |
C5-C6 Phenyl Group Geometry | Trans-diaxial Arrangement | Steric Shielding of β-Face |
N-Boc Group Orientation | Equatorial Placement | Decreased Nitrogen Reactivity |
Lactam Carbonyl Position | Fixed In-plane Orientation | Directional Hydrogen Bonding Capacity |
The tert-butoxycarbonyl (Boc) group adopts an equatorial orientation that minimizes 1,3-diaxial interactions, effectively protecting the nitrogen while maintaining the ring's overall conformation. This stereochemical preservation is crucial during synthetic operations, as even minor epimerization would compromise the compound's utility for producing enantiomerically pure pharmaceuticals. The lactam carbonyl at C2 participates in directional hydrogen bonding that influences crystal packing, as evidenced by the high melting point and limited solubility profile observed in closely related compounds [4]. These stereochemical features collectively enable the molecule to serve as a chiral building block where the bromine can be displaced with various nucleophiles while maintaining stereochemical integrity at adjacent centers – a critical requirement for synthesizing complex natural products with multiple defined stereocenters [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: